molecular formula C11H12O5 B1456418 Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester CAS No. 72155-09-0

Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester

Cat. No. B1456418
CAS RN: 72155-09-0
M. Wt: 224.21 g/mol
InChI Key: YKJINKFEYMPBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester” is a chemical compound with the CAS Number: 72155-09-0. Its molecular weight is 224.21 and its IUPAC name is 3-[4-(methoxycarbonyl)phenoxy]propanoic acid . It is a pale-yellow to yellow-brown solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O5/c1-15-11(14)8-2-4-9(5-3-8)16-7-6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13). This indicates the molecular structure of the compound, which consists of a benzoic acid moiety (a benzene ring with a carboxylic acid group) and a methoxy group .

Scientific Research Applications

Pharmacokinetics and Analytical Methodology

A study aimed to understand the pharmacokinetics of a similar compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, in rats after intravenous and oral administrations. An ultra-high performance liquid chromatographic electrospray quadrupole-time of flight mass spectrometry (UHPLC-ESI-Q-TOF/MS) method was developed for this purpose. The compound showed rapid distribution in rat plasma with an absolute bioavailability of 34.5% (Haoran Xu et al., 2020).

Synthesis and Molecular Structures

Research has been conducted on the synthesis and crystal structures of benzene derivatives featuring benzoic ester and benzoic acid functions, which could be related to the structural investigations of benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester. These studies help in understanding the molecular conformations and interactions in such compounds (S. Foerster et al., 2011).

Applications in Food and Environmental Science

Benzoic acid and its derivatives are widely used as antibacterial and antifungal preservatives in food, cosmetics, and pharmaceuticals. Understanding their occurrence, metabolism, and the effects of their widespread use is crucial for assessing their safety and environmental impact (A. D. del Olmo et al., 2017).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the context in which the compound is used, such as in a biological system or a chemical reaction .

Safety and Hazards

The compound is labeled with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-(4-methoxycarbonylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-11(14)8-2-4-9(5-3-8)16-7-6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJINKFEYMPBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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